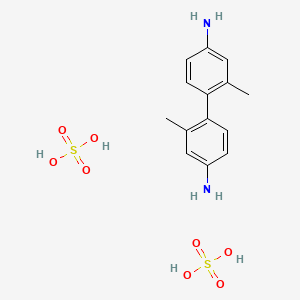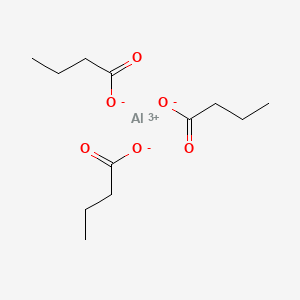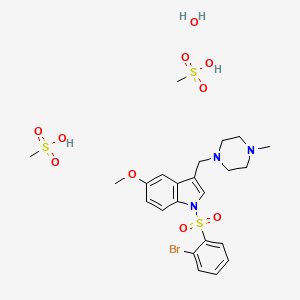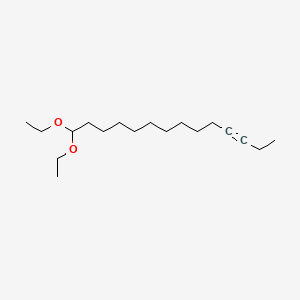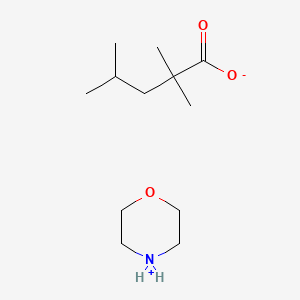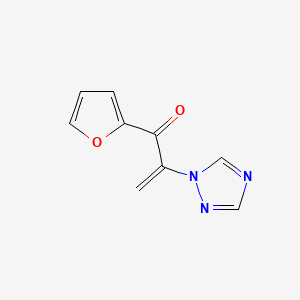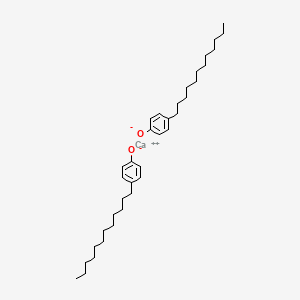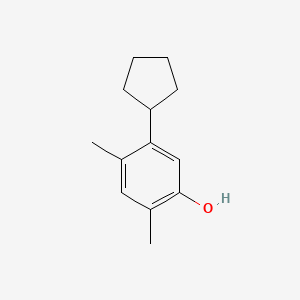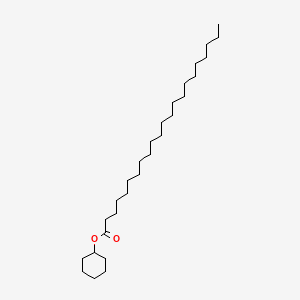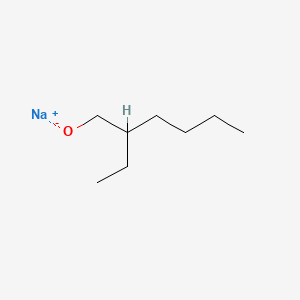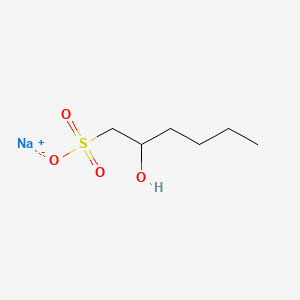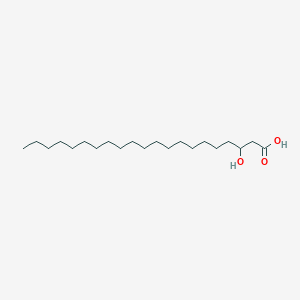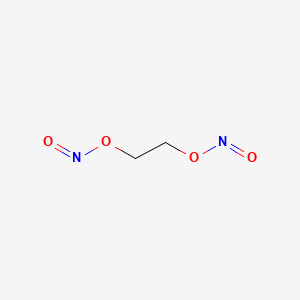
Ethylene nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene nitrite is a chemical compound with the molecular formula ( \text{C}_2\text{H}_4\text{N}_2\text{O}_2 ). It is an organic nitrite ester derived from ethylene and nitrous acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene nitrite can be synthesized through the reaction of ethylene with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Ethylene: Ethylene gas is bubbled through the nitrous acid solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where ethylene and nitrous acid are mixed under controlled conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene glycol dinitrate.
Reduction: Reduction of this compound can yield ethylene glycol and other related compounds.
Substitution: this compound can participate in substitution reactions, where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ethylene glycol dinitrate.
Reduction: Ethylene glycol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethylene nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrite esters and related compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: this compound is used in the production of explosives and propellants due to its energetic properties.
Wirkmechanismus
The mechanism of action of ethylene nitrite involves its interaction with biological molecules and pathways. This compound can release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide can lead to vasodilation, modulation of immune responses, and other effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl Nitrite: Similar in structure but derived from ethanol instead of ethylene.
Ethylene Glycol Dinitrate: An oxidized form of ethylene nitrite with different properties and applications.
Diethylene Glycol Dinitrate: Another related compound with similar energetic properties.
Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to release nitric oxide makes it valuable in both research and industrial contexts. Additionally, its role as a precursor to other nitrite esters and related compounds highlights its versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
629-16-3 |
|---|---|
Molekularformel |
C2H4N2O4 |
Molekulargewicht |
120.06 g/mol |
IUPAC-Name |
2-nitrosooxyethyl nitrite |
InChI |
InChI=1S/C2H4N2O4/c5-3-7-1-2-8-4-6/h1-2H2 |
InChI-Schlüssel |
FAFQZAMHELSOOA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CON=O)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


